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Drug Profile and Development Overview

Ortataxel (BAY 59-8862) represents a next-generation taxane anticancer agent that has advanced to Phase

II clinical trials for multiple oncology indications. As a semi-synthetic small molecule derived from 14β-

hydroxy-10-deacetylbaccatin III (14β-OH-DAB), ortataxel belongs to the tubulin inhibitor class with a

molecular formula of C₄₄H₅₇NO₁₇ and CAS Registry 186348-23-2 [1]. This second-generation taxoid was

specifically designed to overcome key limitations of first-generation taxanes like paclitaxel and docetaxel,

particularly addressing the challenge of multidrug resistance (MDR) in various cancer types [2].

The clinical development program for ortataxel has encompassed several oncology indications, with Phase

II trials conducted internationally for recurrent glioblastoma (Italy), metastatic breast cancer (multiple

European countries and Israel), and refractory Non-Hodgkin's lymphoma (United States and Canada) [1].

The compound's development reflects a strategic focus on addressing cancers with known resistance

mechanisms to conventional taxane therapy, positioning ortataxel as a promising candidate for treatment-

resistant malignancies, particularly in the context of ABC efflux pump-mediated resistance pathways [3].

Table: Ortataxel Clinical Development Status
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Indication
Highest
Phase

Countries/Locations Status/Timeline

Recurrent Glioblastoma Phase 2 Italy Study initiated

November 2013

Metastatic Breast

Cancer

Phase 2 Germany, Greece, Israel, Italy,

Poland, Switzerland, UK

Studies initiated April

2002

Refractory Non-

Hodgkin's Lymphoma

Phase 2 United States, Canada Studies initiated

January 2002

Core Mechanism of Action

Microtubule Stabilization and Cell Cycle Arrest

Ortataxel exerts its antineoplastic activity primarily through microtubule stabilization, a mechanism

shared with other taxanes but with significantly enhanced potency against resistant cancer phenotypes. The

compound binds specifically to the β-tubulin subunit of microtubules, promoting tubulin polymerization

and stabilizing the assembled microtubules against depolymerization [3]. This stabilization disrupts the

normal dynamic instability of microtubules, which is essential for proper mitotic spindle function during

cell division [4]. The resulting interference with microtubule dynamics leads to cell cycle arrest at the

G2/M phase, preventing cancer cells from completing mitosis and ultimately triggering apoptotic pathways

[3] [5].

The molecular interactions between ortataxel and β-tubulin involve unique bonding patterns that contribute

to its enhanced efficacy. Molecular docking analyses have revealed that ortataxel forms distinctive

hydrogen-bond networks and van der Waals interactions with specific residues in the taxane-binding

pocket of β-tubulin [5]. These interactions stabilize a specific conformation of the microtubule that is

resistant to depolymerization, even in the presence of resistance mechanisms that typically diminish

paclitaxel efficacy. The enhanced binding affinity and unique interaction profile contribute to ortataxel's

ability to maintain efficacy against cancer cells that have developed resistance to first-generation taxanes.
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Overcoming Multidrug Resistance

The most significant pharmacological advantage of ortataxel lies in its ability to overcome multidrug

resistance, particularly resistance mediated by ATP-binding cassette (ABC) transporters. First-generation

taxanes like paclitaxel are susceptible to efflux by P-glycoprotein (P-gp/ABCB1) and breast cancer

resistance protein (BCRP/ABCG2), which are frequently overexpressed in drug-resistant tumors [3].

Ortataxel's chemical structure incorporates strategic modifications that reduce its recognition by these efflux

pumps, thereby maintaining intracellular concentrations sufficient to exert cytotoxic effects even in

resistant cancer cell lines [2].

Experimental evidence demonstrates that ortataxel effectively circumvents ABC transporter-mediated

resistance through multiple mechanisms. In direct contrast to paclitaxel, ortataxel shows reduced affinity

for P-gp binding, resulting in diminished efflux from cancer cells [3]. Additionally, ortataxel exhibits

enhanced membrane permeability, facilitating improved cellular uptake that further compensates for any

residual efflux activity [5]. This dual mechanism allows ortataxel to accumulate intracellularly at

concentrations sufficient to induce tubulin polymerization and cell cycle arrest even in cancer models with

documented paclitaxel resistance [3] [5].

Table: Comparative Analysis of Ortataxel vs. Paclitaxel in Resistant Cancer Models

Parameter Ortataxel Paclitaxel

Cytotoxicity in MCF-7R cells Significant growth inhibition Limited efficacy due to resistance

P-gp mediated efflux Substantially reduced Extensive efflux

Intracellular accumulation Maintained in resistant cells Significantly reduced

β-tubulin binding affinity Enhanced with unique interactions Standard binding profile

ABC transporter substrate Weak Strong

Structural Insights and SAR Rationale
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Strategic Molecular Modifications

The molecular structure of ortataxel incorporates several strategic modifications to the core taxane

skeleton that confer superior pharmacological properties. The most significant alteration involves the C3'-

isobutenyl substitution in place of the conventional phenyl group present in paclitaxel and docetaxel [2].

This modification directly contributes to reduced recognition by P-glycoprotein, thereby addressing a

primary resistance mechanism. Additionally, ortataxel features a C2-benzoyl group with specific meta-

substitutions that enhance tubulin binding affinity and potency, particularly against drug-resistant cell lines

[2].

Further structural refinement is achieved through the compound's derivation from 14β-hydroxy-10-

deacetylbaccatin III (14β-OH-DAB), which imparts improved water solubility compared to taxanes

derived from 10-deacetylbaccatin III (10-DAB) [2]. This enhanced solubility profile potentially offers

formulation advantages and may contribute to altered pharmacokinetic properties. The structural innovations

embodied in ortataxel represent the culmination of extensive structure-activity relationship (SAR) studies

conducted on the taxane scaffold, systematically optimizing substitutions at the C2, C10, and C3' positions to

maximize efficacy against resistant cancers while maintaining acceptable toxicity profiles [2].

Difluorovinyl Ortataxel (DFV-OTX) Derivative

A particularly promising derivative, 3'-difluorovinyl-ortataxel (DFV-OTX), has been developed to further

enhance metabolic stability. The incorporation of a difluorovinyl group at the C3' position effectively blocks

metabolic hydroxylation by cytochrome P450 3A4 (CYP3A4) enzymes, addressing a key metabolic

vulnerability of earlier taxanes [3]. This modification significantly prolongs the compound's metabolic half-

life without compromising its tubulin-binding capabilities, resulting in sustained intracellular concentrations

and enhanced antitumor efficacy.

Preclinical evaluation of DFV-OTX has demonstrated exceptional potency against paclitaxel-resistant breast

cancer models. The compound exhibits superior cytotoxicity in resistant MCF-7R cells compared to both

paclitaxel and earlier ortataxel analogs [3] [5]. Mechanistic studies confirm that DFV-OTX maintains the

ability to induce tubulin polymerization and trigger G2/M cell cycle arrest even in cancer cells with

upregulated ABCB1/ABCG2 expression [5]. Furthermore, DFV-OTX has shown efficacy in xenograft
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models of resistant breast cancer, highlighting its potential for clinical translation in treatment-resistant

malignancies [3].

Experimental Evidence and Preclinical Data

In Vitro Efficacy Studies

Comprehensive in vitro assessments have demonstrated ortataxel's superior activity against various cancer

cell lines, particularly those with documented paclitaxel resistance. In direct comparative studies using PTX-

resistant MCF-7R human breast cancer cells, ortataxel and its derivative DFV-OTX exhibited

significantly stronger cytotoxic activity than paclitaxel and third-generation taxanes [3]. The half-maximal

inhibitory concentration (IC₅₀) values for ortataxel against resistant cell lines were consistently lower than

those observed for paclitaxel, indicating enhanced potency despite resistance mechanisms.

Mechanistic studies have elucidated ortataxel's impact on cell cycle progression and apoptotic induction.

Flow cytometric analyses demonstrate that ortataxel treatment results in pronounced G2/M phase

accumulation in both paclitaxel-sensitive and resistant breast cancer cells [5]. This cell cycle arrest is

accompanied by characteristic morphological changes including microtubule bundle formation and

mitotic spindle disruption, consistent with the compound's tubulin-stabilizing mechanism. Furthermore,

ortataxel treatment activates caspase-mediated apoptosis, as evidenced by increased Annexin V staining,

PARP cleavage, and chromatin fragmentation in TUNEL assays [3]. The pro-apoptotic effects are

particularly pronounced in resistant cancer models, where paclitaxel fails to induce significant programmed

cell death.

In Vivo Efficacy and Toxicology

In vivo validation of ortataxel's antitumor activity has been established using multiple xenograft models of

human cancers. In studies employing PTX-resistant MCF-7R and MDA-MB-231R tumor xenografts in

immunodeficient mice, ortataxel and DFV-OTX treatment resulted in significant tumor growth inhibition

compared to vehicle controls and paclitaxel-treated groups [3] [5]. Histopathological analyses of treated
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tumors revealed extensive apoptotic regions and reduced proliferative indices, consistent with the

compound's mechanism of action.

The toxicological profile of ortataxel has been characterized in preclinical models, informing its clinical

development strategy. While taxanes as a class are associated with myelosuppression and neurotoxicity,

ortataxel's structural modifications appear to influence its therapeutic index [2]. Of particular note,

ortataxel demonstrates a lower propensity for metastatic promotion compared to paclitaxel in

experimental models, suggesting potential advantages in controlling advanced disease [5]. The maximum

tolerated doses established in preclinical studies have provided guidance for clinical dosing regimens in

Phase I and II trials [1].

Clinical Development and Potential Applications

Clinical Trial Outcomes

Ortataxel has progressed through Phase I and II clinical trials, establishing preliminary evidence of its

safety and efficacy in humans. Early-phase studies focused on establishing the maximum tolerated dose

and characterizing the dose-limiting toxicities in patients with advanced solid tumors [1]. The compound

demonstrated a manageable safety profile, with adverse events consistent with the taxane class but with

potential differences in frequency and severity.

In Phase II evaluations for metastatic breast cancer, ortataxel showed clinical activity in patients who had

previously received taxane-based therapy [1]. While detailed results from these trials are not fully available

in the public domain, the progression to Phase II development indicates promising efficacy signals.

Similarly, the investigation of ortataxel in recurrent glioblastoma represents an important application in a

malignancy with limited treatment options and known resistance mechanisms [1]. The clinical development

program reflects a strategic focus on cancers where ABC transporter-mediated resistance often limits the

efficacy of conventional taxanes.

Potential Therapeutic Applications
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The unique pharmacological properties of ortataxel suggest several potential therapeutic applications,

particularly in treatment-resistant malignancies. The compound's ability to circumvent P-gp-mediated

resistance makes it a promising candidate for triple-negative breast cancer (TNBC), an aggressive subtype

with limited targeted therapy options [3] [5]. Preclinical data also supports exploration in ovarian cancers

where taxane resistance frequently develops through ABC transporter overexpression.

Beyond its standalone applications, ortataxel presents opportunities for combination therapy regimens.

The compound's distinct resistance profile may allow synergistic pairing with other cytotoxic agents that are

P-gp substrates [6]. Additionally, the development of novel formulations including nanoparticle and

liposomal systems could further enhance ortataxel's therapeutic index by improving tumor delivery and

reducing systemic exposure [6]. As research continues, the potential application of ortataxel as a payload in

tumor-targeted drug conjugates represents an exciting frontier, leveraging its potent cytotoxicity while

minimizing off-target effects [2].

Experimental Protocols and Methodologies

In Vitro Assessment of Tubulin Polymerization

The microtubule-stabilizing activity of ortataxel can be evaluated through tubulin polymerization assays

using purified bovine or human tubulin. The standard protocol involves preparing a tubulin solution (2

mg/mL in glutamate buffer) and mixing with the test compound at concentrations typically ranging from 1-

10 μM [3]. The polymerization reaction is initiated by transferring the mixture to a prewarmed cuvette at

37°C, and microtubule formation is monitored by measuring the increase in optical density at 340 nm

over 30-40 minutes using a spectrophotometer. Ortataxel typically demonstrates enhanced polymerization

kinetics compared to paclitaxel, resulting in steeper polymerization curves and higher final optical density

values, particularly in the presence of resistance factors [3].

For quantitative comparison, the polymerization rate can be calculated from the linear portion of the curve,

and the maximum extent of polymerization determined from the plateau phase. Additionally, the

microtubule stabilizing effects can be visualized through transmission electron microscopy of

polymerized samples, revealing the structural integrity and morphology of the microtubules formed in the

presence of ortataxel. These analyses typically show that ortataxel promotes formation of well-structured,

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 11 Tech Support

https://www.smolecule.com/products/s548182?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0304383520303554
https://www.bohrium.com/paper-details/a-novel-taxane-difluorovinyl-ortataxel-effectively-overcomes-paclitaxel-resistance-in-breast-cancer-cells/812585457530437632-10769
https://www.smolecule.com/products/s548182?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11483169/
https://www.smolecule.com/products/s548182?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11483169/
https://www.smolecule.com/products/s548182?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5869464/
https://www.smolecule.com/products/s548182?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0304383520303554
https://www.smolecule.com/products/s548182?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0304383520303554
https://www.smolecule.com/products/s548182?utm_src=pdf-body
https://www.smolecule.com/products/s548182?utm_src=pdf-body
https://www.smolecule.com/products/s548182?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


bundled microtubules similar to those observed with paclitaxel but at lower concentrations, confirming its

enhanced potency [3].

Cell-Based Cytotoxicity and Resistance Assays

The antiproliferative activity of ortataxel against cancer cell lines is routinely evaluated using cell

viability assays such as MTT, MTS, or WST-1. The standard protocol involves seeding cells in 96-well

plates and treating with serial dilutions of ortataxel for 48-72 hours [3]. Following incubation, viability

reagents are added according to manufacturer specifications, and absorbance measurements are used to

calculate the percentage of viable cells relative to untreated controls. Dose-response curves are generated to

determine IC₅₀ values, with ortataxel typically exhibiting 10-1000 fold greater potency than paclitaxel in

resistant cell lines [3] [5].

To specifically evaluate resistance overcoming capability, parallel assays are conducted in isogenic cell

pairs with and without ABC transporter expression. The resistance fold is calculated as the ratio of IC₅₀ in

resistant cells to IC₅₀ in sensitive cells, with ortataxel demonstrating significantly lower resistance factors

compared to paclitaxel [3]. For mechanistic confirmation, assays can be repeated in the presence of P-gp

inhibitors such as verapamil or tariquidar; the minimal shift in ortataxel's IC₅₀ in the presence of these

inhibitors provides further evidence of its poor affinity for efflux transporters [5].
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Ortataxel Mechanism: Overcoming resistance while maintaining microtubule stabilization

Molecular Docking Analysis

Molecular docking studies provide insights into the structural basis of ortataxel's enhanced tubulin binding

and reduced P-gp recognition. The standard protocol involves retrieving the crystal structure of tubulin

(e.g., PDB ID 1JFF) and P-glycoprotein (e.g., PDB ID 6QEX) from the Protein Data Bank [5]. Following

protein preparation (removing water molecules, adding hydrogen atoms, optimizing side chains), the 3D

structure of ortataxel is energy-minimized using molecular mechanics force fields. Docking simulations are

performed using software such as AutoDock Vina or Glide, with the binding region defined around the

taxane site in β-tubulin or the drug-binding pocket in P-gp [5].

The resulting docking poses are analyzed for interaction patterns, including hydrogen bonds, π-π stacking,

and hydrophobic contacts. Ortataxel typically demonstrates additional favorable interactions with tubulin

compared to paclitaxel, particularly involving residues near the M-loop, which contributes to enhanced

microtubule stabilization [5]. Conversely, ortataxel shows fewer hydrophobic contacts with P-gp residues

implicated in drug binding and efflux, explaining its reduced transporter affinity. The binding energy scores

from these simulations correlate with experimental data, showing more favorable tubulin binding and less

favorable P-gp binding compared to paclitaxel [5].

Conclusion and Future Directions

Ortataxel represents a significant advancement in taxane-based chemotherapy, addressing the critical

challenge of multidrug resistance that often limits the efficacy of first-generation taxanes. Through strategic

structural modifications at the C3' and C2 positions, ortataxel achieves enhanced tubulin binding affinity

while reducing recognition by ABC efflux transporters, particularly P-glycoprotein and breast cancer

resistance protein [3] [2]. These properties enable ortataxel to maintain potent cytotoxicity against various

cancer models that exhibit resistance to paclitaxel and docetaxel.

Future development opportunities for ortataxel include optimized formulation strategies to further

enhance its therapeutic index, such as nanoparticle-based delivery systems [6]. Additionally, the compound's

unique resistance profile positions it as an ideal candidate for combination regimens with other P-gp
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substrate drugs where synergistic effects may be achieved [6]. The ongoing investigation of ortataxel

derivatives, particularly difluorovinyl-ortataxel (DFV-OTX), may yield further improvements in metabolic

stability and potency [3]. As cancer therapy increasingly focuses on overcoming resistance mechanisms,

ortataxel represents a promising tool for addressing one of the most significant challenges in medical

oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11483169/
https://www.smolecule.com/products/s548182?utm_src=pdf-body
https://www.smolecule.com/products/s548182?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0304383520303554
https://www.smolecule.com/products/s548182?utm_src=pdf-body
https://www.smolecule.com/products/s548182?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/drug/3a74ede7425544afbe8f32fb2ceb3149
https://pmc.ncbi.nlm.nih.gov/articles/PMC5869464/
https://www.sciencedirect.com/science/article/abs/pii/S0304383520303554
https://pmc.ncbi.nlm.nih.gov/articles/PMC12388312/
https://www.bohrium.com/paper-details/a-novel-taxane-difluorovinyl-ortataxel-effectively-overcomes-paclitaxel-resistance-in-breast-cancer-cells/812585457530437632-10769
https://pmc.ncbi.nlm.nih.gov/articles/PMC11483169/
https://www.smolecule.com/products/b548182#ortataxel-mechanism-of-action
https://www.smolecule.com/products/b548182#ortataxel-mechanism-of-action
https://www.smolecule.com/products/b548182#ortataxel-mechanism-of-action
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548182?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 11 / 11 Tech Support

https://www.smolecule.com/products/s548182?utm_src=pdf-bulk
https://www.smolecule.com/products/s548182?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

